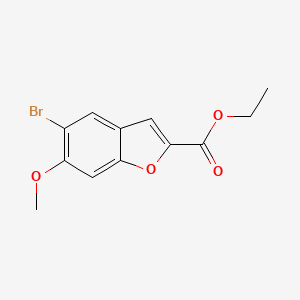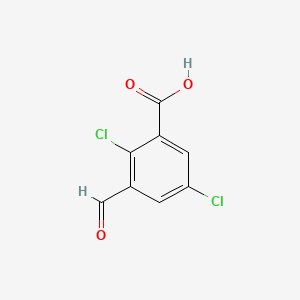![molecular formula C7H5NOS B14012470 Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
Thieno[2,3-b]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyridin-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of 3-aminothieno[2,3-b]pyridines with cyanoacetylating agents such as 1-cyanoacetyl-3,5-dimethylpyrazole . Another method includes the condensation of enamino ketones with cyanothioacetamides, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno[2,3-b]pyridines.
Substitution: Various substituted thieno[2,3-b]pyridines.
Aplicaciones Científicas De Investigación
Thieno[2,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Thieno[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as cholinesterase and adenosine receptors. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine: Another thienopyridine derivative with similar biological activities.
Pyrido[3,2-d]pyrimidine: A fused heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness: Thieno[2,3-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H5NOS |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
thieno[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 |
Clave InChI |
AYKBXJYQPWRSCB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(S1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


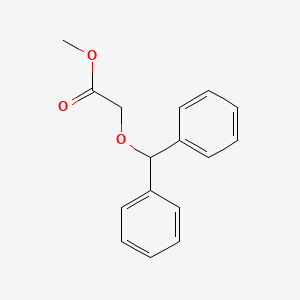
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
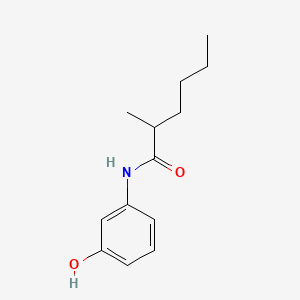
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
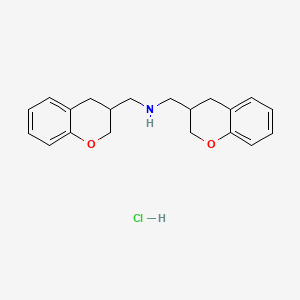

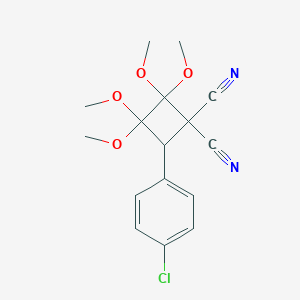


![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
